![molecular formula C18H11ClF3N5O B2515274 3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 892481-25-3](/img/structure/B2515274.png)
3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one, is a triazolopyrimidinone derivative, a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and studied for their structural and biological properties.
Synthesis Analysis
The synthesis of triazolopyrimidinone derivatives typically involves cyclization reactions and subsequent functional group transformations. For instance, the synthesis of a related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was achieved through chlorination and aminisation from a pyrazolopyrimidine precursor . Another related compound, 3-benzyl-5-cyclohexylamino-6-phenyl-3,6-dihydro-1,2,3-triazolo[4,5-d]pyrimidin-7-one, was synthesized using a tandem aza-Wittig reaction . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
X-ray diffraction is a common technique used to determine the crystal structure of synthesized compounds. For example, the crystal structure of a similar compound was determined to belong to the triclinic system, space group P-1 . Another compound's crystal structure was found to belong to the monoclinic space group P21/n . These studies provide insights into the molecular geometry and conformation of triazolopyrimidinone derivatives, which can be crucial for understanding their reactivity and interaction with biological targets.
Chemical Reactions Analysis
The reactivity of triazolopyrimidinone derivatives can be influenced by their functional groups and molecular structure. For instance, regioselective N- and O-alkylation reactions have been observed in the synthesis of 3-alkyl-5-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones, with the regioselectivity varying with the alkylating agents and reaction temperature . These findings suggest that the compound of interest may also undergo similar regioselective alkylation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyrimidinone derivatives can be deduced from their structural characteristics. For example, the crystal density, melting point, and solubility can be influenced by the molecular weight and the presence of halogen substituents . The presence of electron-withdrawing groups, such as the trifluoromethyl group in the compound of interest, can affect the compound's acidity and reactivity. Additionally, the antimicrobial activity of some triazolopyrimidinone derivatives has been evaluated, showing variable and modest activities against bacterial and fungal strains .
Scientific Research Applications
Synthesis and Characterization
Triazolopyrimidines have been synthesized through various chemical reactions, demonstrating the versatility of these compounds in chemical synthesis. For instance, novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones were synthesized via reactions involving amino-dihydropyrimidines with various reagents, showcasing the potential for creating a wide range of derivatives for further study and application in scientific research (El-Agrody et al., 2001). Additionally, the synthesis of benzo[6,7]cyclohepta[1,2‐d]triazolo[4,3‐a]pyrimidines highlighted the structural diversity achievable within this class of compounds (Farghaly et al., 2012).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of triazolopyrimidine derivatives. For example, new 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines demonstrated variable and modest activities against clinically isolated strains of bacteria and fungi, suggesting their potential as antimicrobial agents (Prasanna Kumara et al., 2013). This is further supported by the synthesis of 3-aryl/heteroaryl-5,7-dimethyl-1,2,4-triazolo[4,3-c]pyrimidines that exhibited antibacterial activity, indicating the importance of the triazolopyrimidine scaffold in developing new antimicrobial agents (Kumar et al., 2009).
Anticancer Properties
The synthesis and structure-activity relationship (SAR) of a series of triazolopyrimidines as anticancer agents were explored, with compounds showing the ability to promote tubulin polymerization in vitro, indicating a unique mechanism of action for potential anticancer therapies (Zhang et al., 2007). This unique mechanism suggests the potential of triazolopyrimidine derivatives in overcoming resistance to traditional cancer therapies.
Green Chemistry Approaches
The synthesis of triazolopyrimidine derivatives using green chemistry principles has also been reported. A method for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium, using thiamine hydrochloride as a catalyst, demonstrates an environmentally benign approach to chemical synthesis (Liu et al., 2012).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group and a triazolopyrimidinone moiety. The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials
Biochemical Pathways
Without specific information on the compound’s biological target, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been used in the development of drugs and agrochemicals, suggesting that they might interact with a variety of biochemical pathways .
Action Environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For example, the trifluoromethyl group in the compound might enhance its lipophilicity, potentially affecting its distribution and stability in different environments .
properties
IUPAC Name |
3-(3-chlorophenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5O/c19-13-2-1-3-14(8-13)27-16-15(24-25-27)17(28)26(10-23-16)9-11-4-6-12(7-5-11)18(20,21)22/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKXHGKPCKACMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)C(F)(F)F)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-6-(4-(trifluoromethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

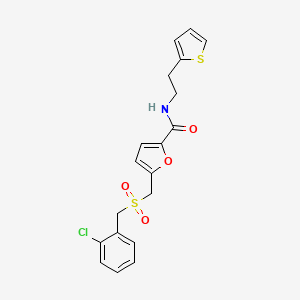
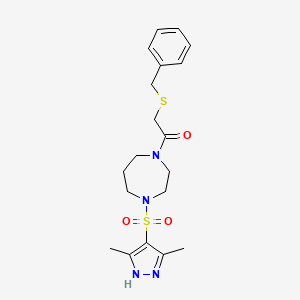
![(2-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2515194.png)
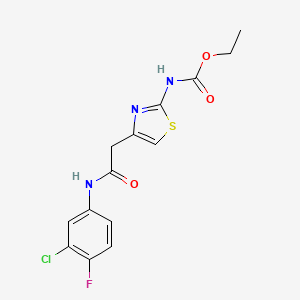

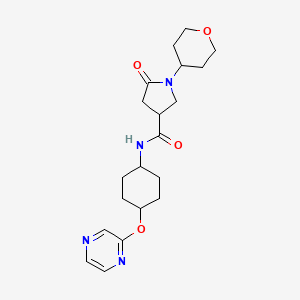

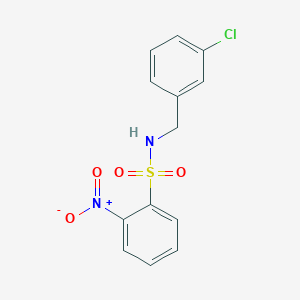
![1-(4-Chlorophenyl)-4-{2-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B2515206.png)


![2-((5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-morpholinopropyl)acetamide](/img/structure/B2515210.png)
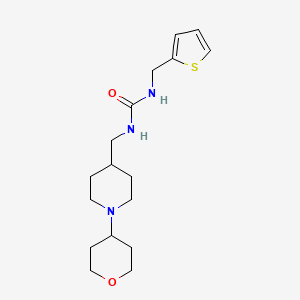
![N-(1-cyanocyclopentyl)-2-({2-[(morpholin-4-yl)methyl]phenyl}amino)acetamide](/img/structure/B2515214.png)